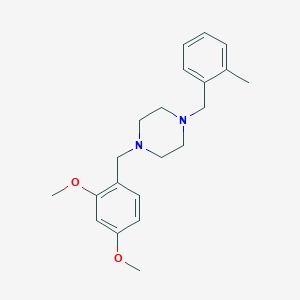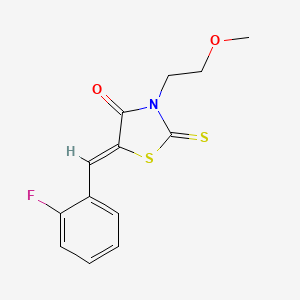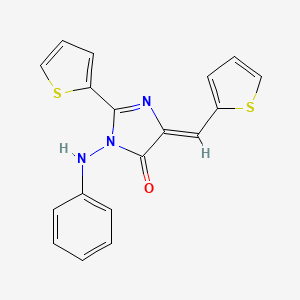![molecular formula C26H25N3O5 B3896173 N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3896173.png)
N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide
Descripción general
Descripción
N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide, commonly referred to as CAFVB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAFVB is a derivative of vinblastine, a natural alkaloid that is commonly used in chemotherapy. The unique structure of CAFVB has led to its investigation as a potential treatment for various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of CAFVB is not fully understood, but it is believed to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in cell division and transport. By inhibiting microtubule formation, CAFVB can disrupt the growth and division of cancer cells, leading to their death. Additionally, CAFVB has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CAFVB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, CAFVB has been shown to have anti-inflammatory effects and can reduce oxidative stress. Additionally, CAFVB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAFVB has several advantages for use in laboratory experiments. Its unique structure and potential therapeutic applications make it an interesting and promising compound for investigation. Additionally, the synthesis of CAFVB is well-documented, making it relatively easy to obtain for research purposes. However, there are also limitations to the use of CAFVB in laboratory experiments. The complex synthesis process and the potential toxicity of the compound may make it difficult or dangerous to work with in certain settings.
Direcciones Futuras
There are several future directions for research on CAFVB. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further investigation is needed to fully understand the mechanism of action of CAFVB and its potential therapeutic applications. Future research may also explore the use of CAFVB in combination with other drugs or therapies for enhanced efficacy. Overall, the potential of CAFVB as a therapeutic agent makes it an important area of research for the future.
Aplicaciones Científicas De Investigación
CAFVB has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that CAFVB has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CAFVB has been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c30-25(18-8-3-1-4-9-18)28-23(26(31)27-20-11-5-2-6-12-20)17-22-14-15-24(34-22)19-10-7-13-21(16-19)29(32)33/h1,3-4,7-10,13-17,20H,2,5-6,11-12H2,(H,27,31)(H,28,30)/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAOYTSVEBMRJP-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3896119.png)
![3-{3-(4-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896121.png)

![7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3896128.png)
![ethyl 2-acetyl-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylate](/img/structure/B3896132.png)
![2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896138.png)
![5-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3896146.png)

![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3896153.png)
![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3896162.png)

![N-benzyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3896184.png)